4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid
Overview
Description
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- typically involves the diazotization of 8-hydroxyquinoline followed by coupling with 1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Chemical Reactions Analysis
4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reductive cleavage of the azo linkage results in the formation of amines, which can be toxic or recalcitrant.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles, leading to the formation of different sulfonated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining and labeling experiments due to its vibrant color.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in the textile industry and as a colorant in food and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The compound can bind to proteins and nucleic acids, affecting their function and stability. The azo linkage can undergo reductive cleavage, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid can be compared with other similar compounds, such as:
4-Amino-1-naphthalenesulfonic acid:
4-Hydroxy-1-naphthalenesulfonic acid:
The uniqueness of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- lies in its specific azo linkage and the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c23-17-9-7-16(14-6-3-11-20-19(14)17)22-21-15-8-10-18(27(24,25)26)13-5-2-1-4-12(13)15/h1-11,23H,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCDPDGDRMZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC=NC4=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067229 | |
Record name | 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26644-96-2 | |
Record name | 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26644-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenesulfonic acid, 4-(2-(8-hydroxy-5-quinolinyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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